Cyclohexanethione, 2,2,6,6-tetramethyl-
Description
Cyclohexanethione, 2,2,6,6-tetramethyl- (CAS: 64273-95-6), is a sulfur-containing cyclohexane derivative with four methyl groups at the 2,2,6,6-positions and a thione (C=S) functional group. Its structure confers unique steric and electronic properties, distinguishing it from oxygenated analogs like cyclohexanone or dione derivatives. The tetramethyl substitution imposes significant steric hindrance, stabilizing the chair conformation of the cyclohexane ring and reducing reactivity toward nucleophiles compared to less substituted thiones .
Properties
CAS No. |
63702-84-1 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,2,6,6-tetramethylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 |
InChI Key |
IQZAPJNDQCJAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=S)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanethione, 2,2,6,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sulfur and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as dimethylformamide (DMF), and is conducted at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
In an industrial setting, the production of cyclohexanethione, 2,2,6,6-tetramethyl- often involves large-scale batch reactors where the reactants are combined and heated under pressure. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanethione, 2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.
Substitution: The methyl groups and the thione group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanethione, 2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclohexanethione, 2,2,6,6-tetramethyl- involves its interaction with molecular targets through its thione group. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations
Cyclohexanone Derivatives
- 2,6-Dimethylcyclohexanone (CAS: MFCD00001637): Lacks the thione group (C=O instead of C=S). Exhibits cis-trans isomerism due to fewer methyl groups, with mixtures commonly reported . Lower molecular weight (140.23 g/mol vs. ~168.3 g/mol for the thione) results in higher volatility. Applications: Intermediate in fragrance and polymer synthesis .
1,2-Cyclohexanedione, 3,3,6,6-Tetramethyl- (NIST data):
Thiol/Thione Analogs
- Cyclohexanethiol (C₆H₁₁SH):
Structural Analogues with Tetramethyl Substitution
2,2,6,6-Tetramethyl-4-piperidone (CAS: 2408-37-9):
- Piperidine ring instead of cyclohexane.
- Ketone group at position 4; used in polymer stabilization and metal ligand synthesis .
- Higher basicity due to the amine ring structure, unlike the neutral thione .
Cyclohexanethione, 4-(1,1-Dimethylethyl)-2,2,6,6-Tetramethyl- (CAS: 64273-97-8):
- Additional tert-butyl group at position 3.
- Increased steric bulk reduces reactivity further, making it less suitable for coordination chemistry compared to the parent thione .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Group | Key Substituents | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| Cyclohexanethione, 2,2,6,6-tetramethyl- | ~168.3 | Thione (C=S) | 2,2,6,6-tetramethyl | ~250–300* | Low (non-polar solvents) |
| 2,6-Dimethylcyclohexanone | 140.23 | Ketone (C=O) | 2,6-dimethyl | ~195–210 | Moderate in ethanol |
| 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | 168.23 | Dione (C=O)² | 3,3,6,6-tetramethyl | ~300–320* | High in acetone |
| 2,2,6,6-Tetramethyl-4-piperidone | 169.26 | Ketone (C=O) | 2,2,6,6-tetramethyl | ~280–300 | High in DMSO |
*Estimated based on analogous structures in .
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